molecular formula C5H4ClNO2 B3208844 3-chloro-1H-pyrrole-2-carboxylic acid CAS No. 1053658-09-5

3-chloro-1H-pyrrole-2-carboxylic acid

Cat. No.: B3208844
CAS No.: 1053658-09-5
M. Wt: 145.54 g/mol
InChI Key: LFZYUOPMTOBASU-UHFFFAOYSA-N
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Description

3-chloro-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C5H4ClNO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1H-pyrrole-2-carboxylic acid typically involves the chlorination of pyrrole-2-carboxylic acid. One common method is the reaction of pyrrole-2-carboxylic acid with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dichloromethane or ethanol.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrole derivatives.

    Oxidation Reactions: Products include N-oxides and other oxidized forms.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

3-chloro-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxylic acid: Lacks the chlorine substituent and has different reactivity and applications.

    3-methyl-1H-pyrrole-2-carboxylic acid: Contains a methyl group instead of a chlorine atom, leading to different chemical properties.

    4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid: A structurally related compound with a pyrazole ring instead of a pyrrole ring.

Uniqueness

3-chloro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the pyrrole ring

Properties

IUPAC Name

3-chloro-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-3-1-2-7-4(3)5(8)9/h1-2,7H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZYUOPMTOBASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 3-chloro-1H-pyrrole-2-carboxylate (18.86 mmol, 1.0 equiv.) was dissolved in MeOH—H2O (2:1, 120 ml); at 0° C., LiOH.H2O (75.4 mmol, 4 equiv.) was added and the mixture was stirred for 16 h at 25° C. The methanol was concentrated under reduced pressure, and the aqueous residue was diluted with water (60 ml) and extracted with ethyl acetate (2×50 ml). The aqueous phase was adjusted to pH 3-4 with 1 M HCl, and the resulting solid was filtered out. Yield: 90%
Quantity
18.86 mmol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
LiOH.H2O
Quantity
75.4 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1M LiOH (7.415 ml, 7.415 mmole) was added to methyl 3-chloro-1H-pyrrole-2-carboxylate (0.2958 g, 1.854 mmole) dissolved in methanol (4 ml). To the solution was added THF (4 ml) and the resulting mixture was heated to 60° C. for 4 h. The mixture was acidified with 1M HCl and partitioned with EtOAc. The organic phase was dried over MgSO4 and evaporated to afford the title compound (0.2331 g, 86%) as a brownish solid. 1H NMR (400 MHz, Acetone-d6): δ ppm 11.01 (br. s., 1H), 7.03 (t, 1H), 6.23 (t, 1H). MS: m/z 146.2 (M+1).
Name
Quantity
7.415 mL
Type
reactant
Reaction Step One
Quantity
0.2958 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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